molecular formula C10H9Cl2NO4 B131095 N-(3,5-Dichloro-4-hydroxyphenyl)succinamic acid CAS No. 141890-86-0

N-(3,5-Dichloro-4-hydroxyphenyl)succinamic acid

Cat. No. B131095
M. Wt: 278.09 g/mol
InChI Key: APIAQUZXQINRLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-Dichloro-4-hydroxyphenyl)succinamic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as sulcotrione and is a herbicide that is used to control weeds in crops such as corn and soybeans. However, its properties have led to research in other fields, including medicine and biochemistry.

Mechanism Of Action

The mechanism of action of N-(3,5-Dichloro-4-hydroxyphenyl)succinamic acid is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth.

Biochemical And Physiological Effects

N-(3,5-Dichloro-4-hydroxyphenyl)succinamic acid has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis, and to inhibit the growth of cancer cells in vitro. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages And Limitations For Lab Experiments

One advantage of using N-(3,5-Dichloro-4-hydroxyphenyl)succinamic acid in lab experiments is its high purity and relatively low cost. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on N-(3,5-Dichloro-4-hydroxyphenyl)succinamic acid. One area of interest is its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Another area of interest is its potential use in the treatment of inflammatory bowel disease, as it has been shown to reduce inflammation in animal models of the disease. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(3,5-Dichloro-4-hydroxyphenyl)succinamic acid involves the reaction between 3,5-dichloro-4-hydroxybenzoic acid and succinic anhydride in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product.

Scientific Research Applications

N-(3,5-Dichloro-4-hydroxyphenyl)succinamic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as arthritis and inflammatory bowel disease. It has also been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.

properties

CAS RN

141890-86-0

Product Name

N-(3,5-Dichloro-4-hydroxyphenyl)succinamic acid

Molecular Formula

C10H9Cl2NO4

Molecular Weight

278.09 g/mol

IUPAC Name

4-(3,5-dichloro-4-hydroxyanilino)-4-oxobutanoic acid

InChI

InChI=1S/C10H9Cl2NO4/c11-6-3-5(4-7(12)10(6)17)13-8(14)1-2-9(15)16/h3-4,17H,1-2H2,(H,13,14)(H,15,16)

InChI Key

APIAQUZXQINRLM-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)O)Cl)NC(=O)CCC(=O)O

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)NC(=O)CCC(=O)O

Other CAS RN

141890-86-0

synonyms

N-(3,5-dichloro-4-hydroxyphenyl)succinamic acid
NDHPSA

Origin of Product

United States

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